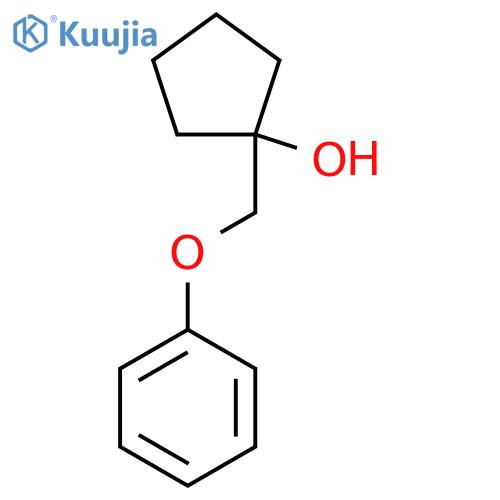Cas no 116886-12-5 (1-(Phenoxymethyl)cyclopentan-1-ol)

116886-12-5 structure
商品名:1-(Phenoxymethyl)cyclopentan-1-ol
CAS番号:116886-12-5
MF:C12H16O2
メガワット:192.254243850708
CID:5046489
1-(Phenoxymethyl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- phenoxymethylcyclopentanol
- 1-(phenoxymethyl)cyclopentan-1-ol
- 1-(Phenoxymethyl)cyclopentan-1-ol
-
- インチ: 1S/C12H16O2/c13-12(8-4-5-9-12)10-14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
- InChIKey: YFEMKPLOZXDSSJ-UHFFFAOYSA-N
- ほほえんだ: OC1(COC2C=CC=CC=2)CCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.5
1-(Phenoxymethyl)cyclopentan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-500mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 500mg |
¥13822.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-2.5g |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 2.5g |
¥29019.00 | 2024-08-09 | |
| TRC | P138171-500mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 500mg |
$ 475.00 | 2022-06-03 | ||
| TRC | P138171-100mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P138171-1g |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 1g |
$ 730.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-250mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 250mg |
¥6384.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-1g |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 1g |
¥23919.00 | 2024-08-09 |
1-(Phenoxymethyl)cyclopentan-1-ol 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
116886-12-5 (1-(Phenoxymethyl)cyclopentan-1-ol) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
